molecular formula C17H18N2O3 B6121370 2-(2,3-dimethylphenoxy)-N'-(4-hydroxybenzylidene)acetohydrazide

2-(2,3-dimethylphenoxy)-N'-(4-hydroxybenzylidene)acetohydrazide

Cat. No. B6121370
M. Wt: 298.34 g/mol
InChI Key: LHZMGIQVFIVODZ-VCHYOVAHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,3-dimethylphenoxy)-N'-(4-hydroxybenzylidene)acetohydrazide, also known as DMPAHH, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a hydrazone derivative that has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 2-(2,3-dimethylphenoxy)-N'-(4-hydroxybenzylidene)acetohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, 2-(2,3-dimethylphenoxy)-N'-(4-hydroxybenzylidene)acetohydrazide has been shown to induce apoptosis by inhibiting the activity of various anti-apoptotic proteins and activating pro-apoptotic proteins. In metal corrosion, 2-(2,3-dimethylphenoxy)-N'-(4-hydroxybenzylidene)acetohydrazide has been shown to form a protective layer on metal surfaces by inhibiting the activity of various corrosive agents.
Biochemical and physiological effects:
2-(2,3-dimethylphenoxy)-N'-(4-hydroxybenzylidene)acetohydrazide has been shown to have various biochemical and physiological effects, depending on the application. In cancer cells, 2-(2,3-dimethylphenoxy)-N'-(4-hydroxybenzylidene)acetohydrazide has been shown to induce apoptosis and inhibit cell proliferation. In metal corrosion, 2-(2,3-dimethylphenoxy)-N'-(4-hydroxybenzylidene)acetohydrazide has been shown to form a protective layer on metal surfaces and inhibit corrosion. In analytical chemistry, 2-(2,3-dimethylphenoxy)-N'-(4-hydroxybenzylidene)acetohydrazide has been shown to selectively react with various metal ions and form colored complexes.

Advantages and Limitations for Lab Experiments

2-(2,3-dimethylphenoxy)-N'-(4-hydroxybenzylidene)acetohydrazide has several advantages and limitations for lab experiments. One of the main advantages of 2-(2,3-dimethylphenoxy)-N'-(4-hydroxybenzylidene)acetohydrazide is its ability to selectively react with various metal ions, making it a useful reagent for the determination of metal ions in complex samples. However, 2-(2,3-dimethylphenoxy)-N'-(4-hydroxybenzylidene)acetohydrazide has limitations in terms of its solubility in water, which can limit its use in aqueous solutions. Additionally, 2-(2,3-dimethylphenoxy)-N'-(4-hydroxybenzylidene)acetohydrazide can be sensitive to light and air, which can affect its stability over time.

Future Directions

There are several future directions for the study of 2-(2,3-dimethylphenoxy)-N'-(4-hydroxybenzylidene)acetohydrazide. One potential direction is the development of new synthesis methods for 2-(2,3-dimethylphenoxy)-N'-(4-hydroxybenzylidene)acetohydrazide, which can improve the yield and purity of the compound. Another potential direction is the study of the mechanism of action of 2-(2,3-dimethylphenoxy)-N'-(4-hydroxybenzylidene)acetohydrazide, which can provide insights into its potential applications in various fields. Additionally, the study of the biochemical and physiological effects of 2-(2,3-dimethylphenoxy)-N'-(4-hydroxybenzylidene)acetohydrazide can lead to the development of new therapies for cancer and other diseases.

Synthesis Methods

The synthesis of 2-(2,3-dimethylphenoxy)-N'-(4-hydroxybenzylidene)acetohydrazide can be achieved using various methods, including the condensation reaction of 2-(2,3-dimethylphenoxy)acetic acid hydrazide and 4-hydroxybenzaldehyde in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the resulting product is purified using column chromatography or recrystallization. The purity of the compound can be confirmed using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Scientific Research Applications

2-(2,3-dimethylphenoxy)-N'-(4-hydroxybenzylidene)acetohydrazide has been studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, 2-(2,3-dimethylphenoxy)-N'-(4-hydroxybenzylidene)acetohydrazide has been studied for its potential as an anticancer agent, due to its ability to induce apoptosis in cancer cells. In material science, 2-(2,3-dimethylphenoxy)-N'-(4-hydroxybenzylidene)acetohydrazide has been studied for its potential as a corrosion inhibitor, due to its ability to form a protective layer on metal surfaces. In analytical chemistry, 2-(2,3-dimethylphenoxy)-N'-(4-hydroxybenzylidene)acetohydrazide has been studied for its potential as a reagent for the determination of various metal ions.

properties

IUPAC Name

2-(2,3-dimethylphenoxy)-N-[(E)-(4-hydroxyphenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-12-4-3-5-16(13(12)2)22-11-17(21)19-18-10-14-6-8-15(20)9-7-14/h3-10,20H,11H2,1-2H3,(H,19,21)/b18-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHZMGIQVFIVODZ-VCHYOVAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCC(=O)NN=CC2=CC=C(C=C2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)OCC(=O)N/N=C/C2=CC=C(C=C2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,3-Dimethylphenoxy)-N'-(4-hydroxybenzylidene)acetohydrazide

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